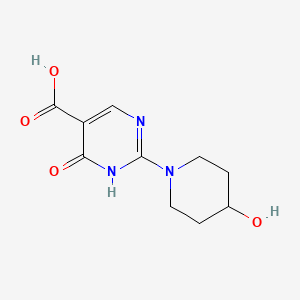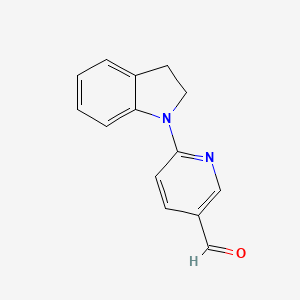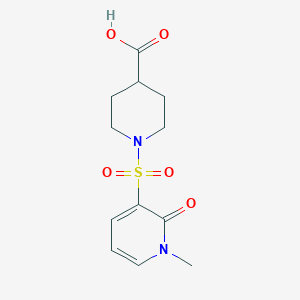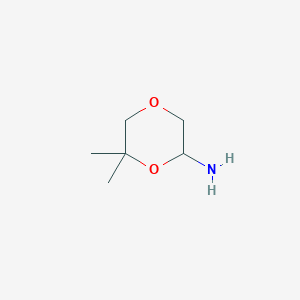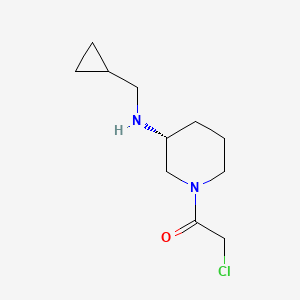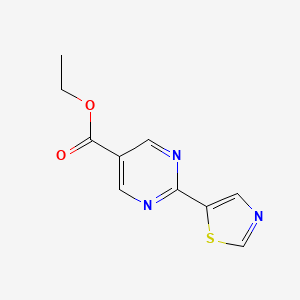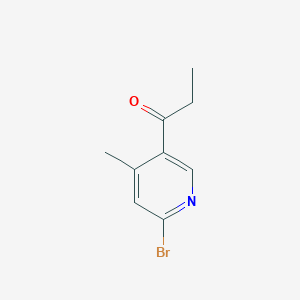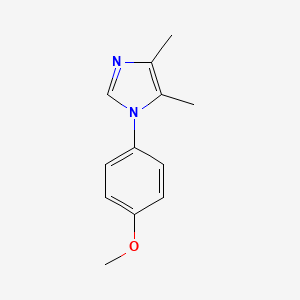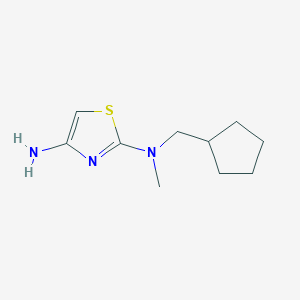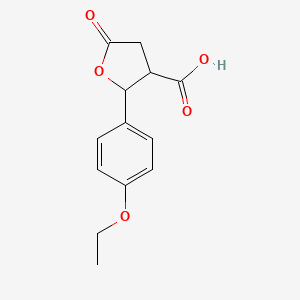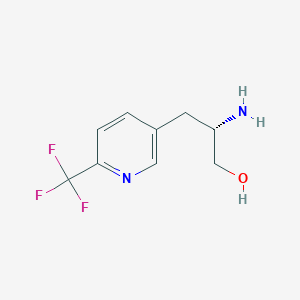
(S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL is a chiral compound that features a trifluoromethyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)pyridine.
Formation of Intermediate: The intermediate is formed through a series of reactions, including halogenation and amination.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Final Product: The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: (S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL can be compared with other pyridine derivatives and trifluoromethyl-containing compounds:
Unique Features: The presence of the trifluoromethyl group and the chiral center distinguishes it from other similar compounds.
Similar Compounds: Examples include 2-Amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL and 2-Amino-3-(6-(trifluoromethyl)pyridin-2-YL)propan-1-OL.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H11F3N2O |
|---|---|
Poids moléculaire |
220.19 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)8-2-1-6(4-14-8)3-7(13)5-15/h1-2,4,7,15H,3,5,13H2/t7-/m0/s1 |
Clé InChI |
MUXRJSIEALWXJQ-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=NC=C1C[C@@H](CO)N)C(F)(F)F |
SMILES canonique |
C1=CC(=NC=C1CC(CO)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


